molecular formula C16H19N3O3S B2710041 N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034411-72-6

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2710041
CAS RN: 2034411-72-6
M. Wt: 333.41
InChI Key: HQXFDEUNSZOHIZ-UHFFFAOYSA-N
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Description

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H19N3O3S and its molecular weight is 333.41. The purity is usually 95%.
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Scientific Research Applications

Sigma Receptor Affinity and Antiproliferative Activity

A study by Berardi et al. (2005) investigated derivatives of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) for their sigma-subtype affinities and selectivities. They found that certain derivatives demonstrated potent sigma(1) ligand activity with significant selectivity and antiproliferative activity in rat C6 glioma cells, suggesting potential applications in tumor research and therapy (Berardi et al., 2005).

Endophytic Fungus-Derived Polyketides

Li et al. (2018) isolated new polyketides from the desert endophytic fungus Paraphoma sp., which included derivatives of N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl). Although these compounds did not display significant bioactivity, their structure elucidation contributes to the understanding of polyketide biosynthesis and post-modification reactions (Li et al., 2018).

Dynamic Disorder in Solid State

Research on the solid-state disorder of tetrahydronaphthalene derivatives by Facey et al. (1996) provides insights into molecular conformations and dynamic disorder, which are crucial for understanding the material properties of pharmaceutical compounds (Facey et al., 1996).

Anticancer Evaluation

Gouhar and Raafat (2015) synthesized derivatives including (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone for anticancer evaluation. This work underscores the potential of such compounds in developing anticancer agents (Gouhar & Raafat, 2015).

Fluorescent Derivatives for Cellular Localization

Abate et al. (2011) synthesized fluorescent derivatives of σ(2) high-affinity ligands based on the tetrahydronaphthalen structure to study uptake and cellular localization in pancreatic tumor cells, illustrating the use of such compounds in biomedical imaging and diagnostics (Abate et al., 2011).

properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-10-14(23-19-18-10)15(20)17-9-16(21)7-3-4-11-8-12(22-2)5-6-13(11)16/h5-6,8,21H,3-4,7,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXFDEUNSZOHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

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